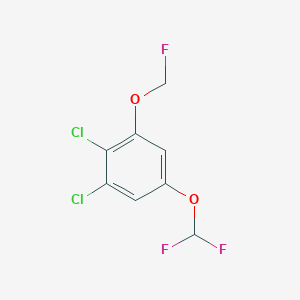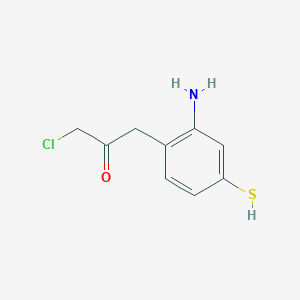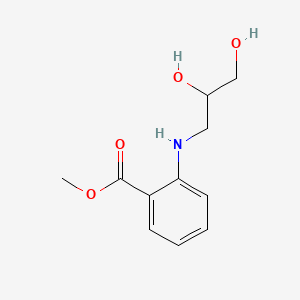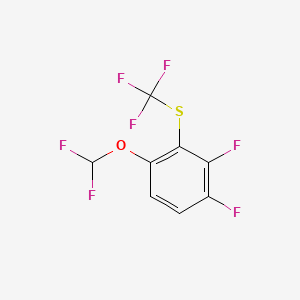
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: The addition of methoxy groups (–OCH3) using reagents like methanol (CH3OH) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the atoms within the molecule.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (–OH).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-3-difluoromethoxy-5-(fluoromethoxy)benzene
- 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5Cl2F3O2 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
1,2-dichloro-5-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2 |
Clave InChI |
OFWDVQZXALXLIL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCF)Cl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)



![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)




![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

